Penultimate vs. Earlier Intermediate: Synthetic Step Proximity to Final API
1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (72955-96-5) is the immediate penultimate precursor to carvedilol, requiring only a single N-alkylation step with 2-(2-methoxyphenoxy)ethylamine to yield the final API. In contrast, the earlier epoxide intermediate 4-(oxiran-2-ylmethoxy)-9H-carbazole (Carvedilol Related Compound D, CAS 51997-51-4) must first undergo epoxide ring-opening with ammonia to generate 72955-96-5 before proceeding to the final coupling, adding one full synthetic step [1]. This positional difference means that procurement of 72955-96-5 allows direct access to carvedilol in a single transformation, whereas the epoxide intermediate requires two sequential steps, each introducing additional opportunities for side-product formation and yield loss [2].
| Evidence Dimension | Number of synthetic steps remaining to final carvedilol API |
|---|---|
| Target Compound Data | 1 step (N-alkylation with 2-(2-methoxyphenoxy)ethylamine) |
| Comparator Or Baseline | 4-(Oxiran-2-ylmethoxy)-9H-carbazole (Carvedilol Related Compound D, CAS 51997-51-4): 2 steps (ammonia ring-opening then N-alkylation) |
| Quantified Difference | 50% reduction in remaining synthetic steps; one fewer intermediate isolation and purification cycle |
| Conditions | Standard industrial carvedilol synthesis via 4-hydroxycarbazole → epichlorohydrin → epoxide intermediate → ammonia opening → N-alkylation |
Why This Matters
For process chemistry and scale-up procurement, selecting the penultimate intermediate reduces the number of unit operations, solvent consumption, and impurity-generation points, directly lowering manufacturing cost and improving overall yield.
- [1] Patent ES-2221875-T3: Procedure for the preparation of 1-(9'H-carbazol-4'-yloxy)-3-((2''-(2'''-methoxy-phenoxy)-ethyl)-amino)-propan-2-ol (Carvedilol). European Patent Office, 1997. Reaction scheme showing 72955-96-5 as direct precursor. View Source
- [2] A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. Indian Journal of Chemistry, 2010, 49B, 648–652. Describes the advantage of avoiding bis-impurity through oxazolidinone protection of the penultimate amine. View Source
